Paraxanthine-d6 chemical properties and structure
Paraxanthine-d6 chemical properties and structure
An In-depth Technical Guide to Paraxanthine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Paraxanthine-d6. Paraxanthine-d6 is the deuterated form of Paraxanthine, the primary metabolite of caffeine in humans.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantification of paraxanthine in biological samples using mass spectrometry techniques.[2][3]
Chemical Properties and Structure
Paraxanthine-d6, also known as 1,7-Dimethylxanthine-d6, is a stable, isotopically labeled version of paraxanthine.[2][4] The deuterium atoms replace the hydrogen atoms on the two methyl groups at the 1 and 7 positions of the purine ring structure.[2] This mass difference allows for its differentiation from the endogenous, non-labeled paraxanthine in mass spectrometry analysis, without significantly altering its chemical behavior.
The key chemical and physical properties of Paraxanthine-d6 are summarized in the table below. For comparative purposes, data for the non-labeled Paraxanthine are also included where available.
| Property | Paraxanthine-d6 | Paraxanthine (for comparison) |
| CAS Number | 117490-41-2[5] | 611-59-6[6] |
| Molecular Formula | C₇H₂D₆N₄O₂[4][5] | C₇H₈N₄O₂[1][6] |
| Molecular Weight | 186.20 g/mol [2][5] | 180.16 g/mol [1][7] |
| Exact Mass | 186.1024 Da[2] | 180.06472551 Da[7] |
| Purity | ≥98%[5], ≥99% deuterated forms (d1-d6)[4] | 99.62%[6] |
| Appearance | Crystalline solid[4] | - |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 1 mg/ml[4] | H₂O: 1 mg/mL (Sonication recommended)DMSO: 5.5 mg/mL (Sonication recommended)Ethanol: 0.6 mg/mL[6][8] |
| Storage Temperature | -20°C[5] | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[6] |
| IUPAC Name | 1,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[2] | 1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione[7] |
| SMILES | O=C1C2=C(N=CN2C([2H])([2H])[2H])NC(N1C([2H])([2H])[2H])=O[5] | Cn1cnc2[nH]c(=O)n(C)c(=O)c12[6] |
Metabolic Pathway of Paraxanthine
Paraxanthine is the major metabolite of caffeine, accounting for approximately 84% of caffeine metabolism in humans, a process primarily mediated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[1][9] Paraxanthine itself is further metabolized through several pathways, primarily involving demethylation and oxidation.[1][10] A significant portion of its clearance involves its conversion to 1-methylxanthine (1-MX) and subsequently to 1-methyluric acid (1-MU), a reaction catalyzed by xanthine oxidase.[1][10] Another key pathway leads to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][10]
Experimental Protocols
Paraxanthine-d6 is primarily intended for use as an internal standard for the quantification of paraxanthine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Below are outlines of relevant experimental protocols.
Quantification of Paraxanthine using LC-MS with Paraxanthine-d6 Internal Standard
This protocol describes a general workflow for using Paraxanthine-d6 as an internal standard to quantify paraxanthine in a biological matrix (e.g., serum, plasma).
Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., serum) on ice.
-
To a 100 µL aliquot of the sample, add a known concentration of Paraxanthine-d6 solution (the internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-d6.
-
-
Data Analysis:
-
Create a calibration curve by analyzing a series of standards with known concentrations of paraxanthine and a fixed concentration of Paraxanthine-d6.
-
Calculate the peak area ratio of paraxanthine to Paraxanthine-d6 for each standard and sample.
-
Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol for Assessing Cognitive Effects of Paraxanthine in Humans
This protocol is based on a study that examined the effects of acute paraxanthine ingestion on cognition and memory.[11][12]
Methodology:
-
Participant Screening and Familiarization:
-
Recruit healthy male and female participants.
-
Conduct a familiarization session to explain the study protocol, obtain informed consent, and perform health screenings (height, weight, heart rate, blood pressure).[11]
-
Instruct participants on how to record their diet for a set period (e.g., 4 days) before each trial and provide a list of dietary restrictions (e.g., caffeine-containing foods).[11]
-
-
Experimental Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.[11]
-
Participants are randomly assigned to receive either a placebo or a specific dose of paraxanthine (e.g., 200 mg) during the first session.[11][12]
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A washout period of 4 to 7 days is observed between sessions.[11]
-
Participants then "cross over" to the alternate treatment for the subsequent session.[11]
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-
Testing Protocol:
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Participants arrive at the lab after an overnight fast.
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Baseline cognitive function tests are performed. Examples of tests include the Berg Wisconsin Card Sorting Test (BCST) for executive function and the Go/No-Go test for sustained attention.[11]
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The assigned treatment (placebo or paraxanthine) is ingested.
-
Cognitive function tests are repeated at set intervals post-ingestion (e.g., 1, 2, 3, 4, 5, and 6 hours).[11]
-
Side effects are monitored and recorded throughout the trial.[11]
-
References
- 1. Paraxanthine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Paraxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Paraxanthine | C7H8N4O2 | CID 4687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maintenance â BuyersGuideChem [buyersguidechem.com]
- 9. One moment, please... [brcrecovery.com]
- 10. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
